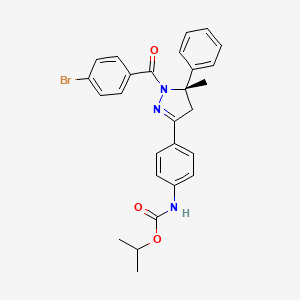
Beclin1-Bcl-2 interaction inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beclin1-Bcl-2 interaction inhibitor 1 is a compound that disrupts the interaction between Beclin 1 and Bcl-2 proteins. This interaction is crucial in the regulation of autophagy, a cellular degradation process that maintains cellular homeostasis by removing damaged organelles and proteins. By inhibiting this interaction, this compound can modulate autophagy, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beclin1-Bcl-2 interaction inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Beclin1-Bcl-2 interaction inhibitor 1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation and yield .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups .
Scientific Research Applications
Beclin1-Bcl-2 interaction inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of autophagy and the role of Beclin 1 and Bcl-2 in cellular processes.
Biology: Helps in understanding the regulation of autophagy and its implications in various biological processes such as cell survival, differentiation, and response to stress.
Medicine: Potential therapeutic applications in treating diseases associated with dysregulated autophagy, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Used in the development of new drugs and therapeutic agents targeting autophagy-related pathways
Mechanism of Action
Beclin1-Bcl-2 interaction inhibitor 1 exerts its effects by binding to the hydrophobic groove of Bcl-2, preventing its interaction with Beclin 1. This disruption allows Beclin 1 to assemble the pre-autophagosomal structure, leading to the activation of autophagy. The molecular targets involved include the BH3 domain of Beclin 1 and the hydrophobic groove of Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
ABT-737: A small molecule that inhibits Bcl-2 and Bcl-xL, promoting apoptosis.
Navitoclax: Another Bcl-2 inhibitor with similar properties to ABT-737.
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia
Uniqueness
Beclin1-Bcl-2 interaction inhibitor 1 is unique in its ability to specifically disrupt the Beclin 1-Bcl-2 interaction, thereby modulating autophagy without inducing apoptosis. This selective inhibition makes it a valuable tool for studying autophagy and developing targeted therapies .
Properties
Molecular Formula |
C27H26BrN3O3 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
propan-2-yl N-[4-[(5S)-1-(4-bromobenzoyl)-5-methyl-5-phenyl-4H-pyrazol-3-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1 |
InChI Key |
CFSCBGUTIWEQBY-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN([C@](C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















